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Compound of Interest

Compound Name: Licoflavone C

Cat. No.: B1675296 Get Quote

Technical Support Center: Licorice Flavonoid
Extraction
This guide provides researchers, scientists, and drug development professionals with detailed

troubleshooting advice and protocols to address low yields during the extraction of Licoflavone
C and other flavonoids from licorice (Glycyrrhiza species).

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: My Licoflavone C yield is significantly lower than expected. What are the primary factors I

should investigate?

Low yields can stem from several stages of the extraction and purification process. The most

common areas to review are:

Raw Material Quality: The concentration of Licoflavone C can vary significantly between

different Glycyrrhiza species, geographic origins, and even harvest times. Ensure you are

using a high-quality, properly identified raw material.

Extraction Parameters: The choice of solvent, temperature, time, and extraction method are

critical. Suboptimal parameters are a frequent cause of low yield.
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Compound Degradation: Flavonoids can be sensitive to heat, light, oxygen, and pH.[1][2][3]

Degradation can occur during extraction, concentration, and storage.

Inefficient Purification: Significant loss of the target compound can occur during purification

steps like liquid-liquid partitioning or column chromatography.

Inaccurate Quantification: Ensure your analytical method (e.g., HPLC) is properly calibrated

with a reliable standard and validated for accuracy.[4][5]

Q2: Which solvent system is most effective for extracting Licoflavone C?

The polarity of the solvent is crucial for flavonoid extraction. Ethanol-water mixtures are widely

reported to be effective.

Ethanol/Water Mixtures: A mixture of ethanol and water (e.g., 30:70 v/v or 70:30 v/v) is often

optimal.[6][7][8] The water helps to swell the plant material, while the ethanol solubilizes the

less polar flavonoids. An 80% ethanol solution has also been shown to be effective in

microwave-assisted extractions.[9]

Other Solvents: While methanol and acetone can also be used, ethanol is often preferred

due to its lower toxicity. Water alone is generally not sufficient for extracting less polar

flavonoids.[10]

Q3: How do temperature and time influence extraction yield?

There is a trade-off between extraction efficiency and compound stability.

Temperature: Increasing the temperature generally improves solvent penetration and mass

transfer, leading to higher yields.[6][11] For many licorice flavonoids, an optimal temperature

is around 50-60°C.[6][7] However, excessively high temperatures can lead to the

degradation of thermolabile compounds like flavonoids.[12][13]

Time: Extraction yield increases with time up to a certain point, after which it plateaus. For

conventional dipping or reflux extraction, 60-90 minutes is often sufficient.[6][7] Advanced

methods like ultrasound or microwave-assisted extraction can drastically reduce this time to

5-45 minutes.[9][14][15] Prolonged extraction times, especially at high temperatures,

increase the risk of degradation.[16]
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Q4: My crude extract is very impure. What are some recommended purification strategies?

Purification is essential to isolate Licoflavone C from the complex mixture of compounds in the

crude extract.

Liquid-Liquid Partitioning: The crude extract can be partitioned between an aqueous phase

and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on

polarity.[17]

Macroporous Resins: Adsorbent resins are effective for capturing flavonoids from the extract

and allowing more polar impurities like sugars and salts to be washed away.[18]

Chromatography: For high-purity isolation, chromatographic techniques are necessary.

Silica Gel Column Chromatography: A standard method for separating compounds based

on polarity.[19]

Preparative HPLC (Prep-HPLC): Offers high resolution for isolating individual compounds

from complex mixtures.[20]

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition

chromatography technique that avoids solid stationary phases, minimizing irreversible

adsorption and sample denaturation.[8][20]

Troubleshooting Workflow & Diagrams
The following diagrams illustrate key workflows for troubleshooting and experimental design.
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Caption: Troubleshooting workflow for low Licoflavone C yield.
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Caption: General workflow for Licoflavone C extraction and purification.

Data & Experimental Protocols
Table 1: Comparison of Extraction Parameters for
Licorice Flavonoids
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Parameter Method Details
Typical
Yield/Efficienc
y

Reference

Solvent Maceration
Ethanol/Water

(30:70, v/v)

0.92 mg/g

(glabridin)
[6][7]

Temperature Maceration 50°C

Optimal for

glabridin

extraction

[6][7]

Time Maceration 60 min

Sufficient for

optimal yield at

50°C

[6][7]

Method Ultrasound
70% Methanol,

45°C, 45 min

Higher yields

than ME or SE
[15]

Method Microwave
80% Ethanol, 5-6

min

16.38%

extraction yield
[9]

Protocol 1: Ultrasound-Assisted Extraction (UAE) of
Licoflavone C
This protocol is a general guideline based on methods optimized for flavonoid extraction.[15]

[19][21][22]

Preparation: Weigh 10 g of dried, powdered licorice root (passed through a 60-80 mesh

sieve) and place it into a 250 mL flask.

Solvent Addition: Add 150 mL of 70% (v/v) ethanol in water. The solvent-to-solid ratio should

be approximately 15:1 (mL/g).[15]

Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 45°C and the

ultrasound power to 150 W.[15]

Extraction: Sonicate the mixture for 45 minutes.[15]
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Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes or filter it

through Whatman No. 1 filter paper to separate the extract from the solid residue.

Concentration: Collect the supernatant and concentrate it using a rotary evaporator under

reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

Storage: Store the crude extract at -20°C in a dark, airtight container until further purification.

[23]

Protocol 2: Quantification of Licoflavone C by HPLC-
DAD
This protocol provides a framework for the quantitative analysis of Licoflavone C in extracts.[4]

[5][24][25]

Instrumentation: Use an HPLC system equipped with a Diode Array Detector (DAD) and a

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Sample Preparation: Dissolve a known mass of the dry crude extract in the mobile phase.

Filter the solution through a 0.22 µm syringe filter before injection.

Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and

acetonitrile (Solvent B). A typical gradient might be:

0-5 min: 10-30% B

5-25 min: 30-70% B

25-30 min: 70-10% B

30-35 min: 10% B (re-equilibration)

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 30°C
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Injection Volume: 10 µL

Detection Wavelength: Monitor at the absorption maximum for Licoflavone C (typically in

the 254-370 nm range for flavones).

Quantification: Prepare a calibration curve using a certified standard of Licoflavone C at

several concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Calculate the concentration in the

sample by comparing its peak area to the linear regression equation derived from the

standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Influence of Chemical Structure and the Presence of Ascorbic Acid on Anthocyanins
Stability and Spectral Properties in Purified Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. researchgate.net [researchgate.net]

4. benchchem.com [benchchem.com]

5. Analysis of Flavone C-Glycosides in the Leaves of Clinacanthus nutans (Burm. f.) Lindau
by HPTLC and HPLC-UV/DAD - PMC [pmc.ncbi.nlm.nih.gov]

6. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic
compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]

10. scispace.com [scispace.com]

11. researchgate.net [researchgate.net]

12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1675296?utm_src=pdf-body
https://www.benchchem.com/product/b1675296?utm_src=pdf-body
https://www.benchchem.com/product/b1675296?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6617505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6617505/
https://www.mdpi.com/2076-3921/11/1/153
https://www.researchgate.net/publication/321148774_Stability_and_Stabilization_of_Ascorbic_Acid
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Cross_Validation_of_Analytical_Methods_for_Flavonoid_Quantification.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4227456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4227456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2635700/
https://www.researchgate.net/publication/24238362_Extraction_of_Glycyrrhizic_Acid_and_Glabridin_from_Licorice
https://www.researchgate.net/publication/8262797_Isolation_and_purification_of_inflacoumarin_A_and_licochalcone_A_from_licorice_by_high-speed_counter-current_chromatography
https://pmc.ncbi.nlm.nih.gov/articles/PMC4444855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4444855/
https://scispace.com/pdf/optimization-of-the-glycyrrhizic-acid-extraction-from-v6gofzlufw.pdf
https://www.researchgate.net/figure/Main-parameters-affecting-extraction-efficiency-and-yield-of-soy-isoflavones-using_fig2_286171439
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546908/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. mdpi.com [mdpi.com]

14. Microwave-assisted extraction of glycyrrhizic acid from licorice root - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC
[pmc.ncbi.nlm.nih.gov]

16. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in
Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]

17. CN101766680B - Comprehensive extraction method of glycyrrhiza - Google Patents
[patents.google.com]

18. CN1477104A - Extraction and purification method of licoflavone - Google Patents
[patents.google.com]

19. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L.
(licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-
kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

20. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus
microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent
Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

21. Ultrasound-assisted extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

23. medchemexpress.com [medchemexpress.com]

24. Qualitative and Quantitative Analysis of C-glycosyl-flavones of Iris lactea Leaves by
Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

25. ora.ox.ac.uk [ora.ox.ac.uk]

To cite this document: BenchChem. [Troubleshooting low yield during Licoflavone C
extraction from licorice]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675296#troubleshooting-low-yield-during-
licoflavone-c-extraction-from-licorice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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